Cas no 477567-49-0 (ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)

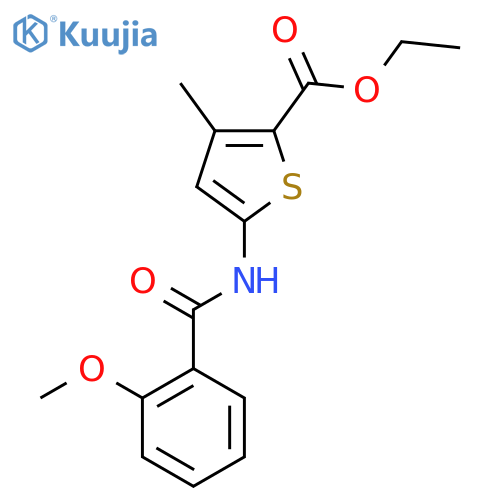

477567-49-0 structure

商品名:ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate

- AKOS008444782

- 477567-49-0

- F0882-0771

- Oprea1_069648

-

- インチ: 1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-7-5-6-8-12(11)20-3/h5-9H,4H2,1-3H3,(H,17,18)

- InChIKey: QETXGGSGWHILCI-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OCC)=C(C)C=C1NC(C1C=CC=CC=1OC)=O

計算された属性

- せいみつぶんしりょう: 319.08782920g/mol

- どういたいしつりょう: 319.08782920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0882-0771-2mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-2μmol |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-4mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-40mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-20mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-1mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-3mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-10mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-5mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0882-0771-15mg |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate |

477567-49-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

477567-49-0 (ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬